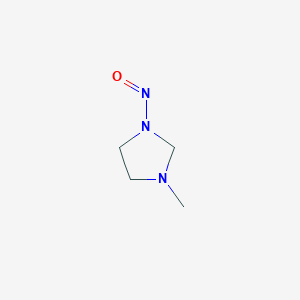
1-Methyl-3-nitrosoimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-nitrosoimidazolidine is a heterocyclic organic compound featuring an imidazolidine ring with a methyl group at the first position and a nitroso group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitrosoimidazolidine can be synthesized through the nitration of 1-methylimidazolidine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitroso group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-methyl-3-nitroimidazolidine.
Reduction: Formation of 1-methyl-3-aminoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-nitrosoimidazolidine involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Similar Compounds:
1-Methyl-3-nitroimidazolidine: Similar structure but with a nitro group instead of a nitroso group.
1-Methyl-3-aminoimidazolidine: Similar structure but with an amino group instead of a nitroso group.
1-Methylimidazolidine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
| 116109-66-1 | |
Fórmula molecular |
C4H9N3O |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
1-methyl-3-nitrosoimidazolidine |
InChI |
InChI=1S/C4H9N3O/c1-6-2-3-7(4-6)5-8/h2-4H2,1H3 |
Clave InChI |
LDFMAYFPOPDGCR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)



![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)

